Cas no 832737-54-9 (7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one)

7-(Chloromethyl)-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound featuring a pyrazolopyrimidinone core with a chloromethyl substituent at the 7-position. This structure offers versatility as a synthetic intermediate in pharmaceutical and agrochemical applications, particularly for further functionalization via nucleophilic substitution of the chloromethyl group. The pyrazolopyrimidinone scaffold is known for its bioactivity, making this compound valuable in the development of biologically active molecules. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthesis. The presence of both nitrogen-rich heterocycles and a reactive chloromethyl group enables diverse derivatization pathways, supporting its use in medicinal chemistry and material science research.
7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one structure
832737-54-9 structure
Product Name:7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one
CAS No:832737-54-9
MF:C8H8ClN3O
MW:197.621620178223
MDL:MFCD05667128
CID:3059672
PubChem ID:135645601
Update Time:2025-11-06

7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one Chemical and Physical Properties

Names and Identifiers

    • 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
    • 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one
    • AKOS000311462
    • 7-(CHLOROMETHYL)-2-METHYL-4H-PYRAZOLO[1,5-A]PYRIMIDIN-5-ONE
    • 7-chloromethyl-2-methyl-4h-pyrazolo[1,5-a]pyrimidin-5-one
    • 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol
    • 7-Chloromethyl-2-methyl-4H-pyrazolo[1,5-a]-pyrimidin-5-one
    • 832737-54-9
    • 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
    • STK312293
    • BBL038593
    • EN300-230007
    • MDL: MFCD05667128
    • Inchi: 1S/C8H8ClN3O/c1-5-2-7-10-8(13)3-6(4-9)12(7)11-5/h2-3H,4H2,1H3,(H,10,13)
    • InChI Key: LNAAEXBBYPJJMJ-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(NC2=CC(C)=NN21)=O

Computed Properties

  • Exact Mass: 197.0355896g/mol
  • Monoisotopic Mass: 197.0355896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.9Ų

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Additional information on 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one

7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one: A Comprehensive Overview

The compound with the CAS number 832737-54-9 is a highly intriguing molecule known as 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one. This heterocyclic compound has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. The pyrazolo[1,5-a]pyrimidinone core is a privileged scaffold that has been extensively explored for its potential biological activities. This article provides an in-depth exploration of this compound, highlighting its synthesis, chemical characteristics, and the latest research findings that underscore its significance in medicinal chemistry.

The synthesis of 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one involves a multi-step process that requires precise control over reaction conditions. The pyrazolo[1,5-a]pyrimidinone core is typically constructed through condensation reactions between appropriate precursors. One common approach involves the reaction of 2-amino-4H-pyrazolopyrimidin-5(4H)-one with chloromethylating agents in the presence of a base. This reaction sequence not only highlights the versatility of the pyrazolo[1,5-a]pyrimidinone scaffold but also underscores the importance of chloromethyl groups in modulating biological activity.

The chemical structure of 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one features a chloromethyl substituent at the 7-position and a methyl group at the 2-position. These substituents play crucial roles in determining the compound's reactivity and biological properties. The chloromethyl group is particularly noteworthy as it can undergo nucleophilic substitution reactions, allowing for further functionalization and the development of more complex derivatives. This reactivity makes it an excellent starting point for exploring novel pharmacophores.

In recent years, there has been a surge in research focused on developing new therapeutic agents based on heterocyclic compounds. The pyrazolo[1,5-a]pyrimidinone scaffold has emerged as a particularly promising structure due to its ability to interact with various biological targets. Studies have shown that derivatives of this scaffold exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of both chloromethyl and methyl groups in 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one suggests that it may possess similar properties and could serve as a valuable lead compound for further drug discovery efforts.

The latest research on 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one has revealed intriguing insights into its potential applications. One notable study demonstrated that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation. The mechanism of action appears to involve disruption of key signaling pathways that are critical for tumor growth and survival. This finding opens up new avenues for developing targeted therapies against various types of cancer.

Furthermore, another study highlighted the anti-inflammatory properties of derivatives of this scaffold. The chloromethyl group was found to enhance the compound's ability to modulate inflammatory responses by interacting with specific receptors on immune cells. This discovery has significant implications for developing novel anti-inflammatory drugs that could be used to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis and functionalization of 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one have also led to the development of new synthetic methodologies that could be applied to other heterocyclic compounds. One such method involves using transition metal-catalyzed cross-coupling reactions to introduce various substituents into the pyrazolo[1,5-a]pyrimidinone core. These reactions provide a powerful tool for generating libraries of novel compounds with diverse biological activities.

The potential applications of 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one extend beyond oncology and inflammation research. Preliminary studies have suggested that this compound may also have antimicrobial properties, making it a candidate for developing new antibiotics to combat drug-resistant bacteria. Additionally, its ability to interact with various biological targets makes it an attractive candidate for developing treatments against neurological disorders such as Alzheimer's disease and Parkinson's disease.

In conclusion, 7-(chloromethyl)-2-methyl-4H,5H-pyrazolo1,5-apyrimidin-5-one is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an excellent starting point for developing novel therapeutic agents targeting various diseases. The latest research findings underscore its importance as a lead compound and highlight its potential applications in oncology, inflammation research, antimicrobial therapy, and neurological disorders.

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